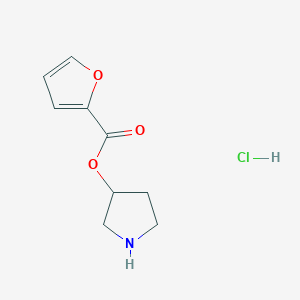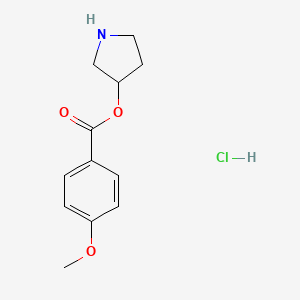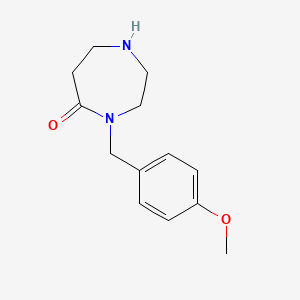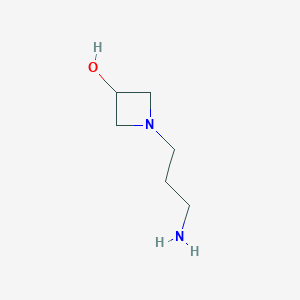
1-(3-Aminopropyl)azetidin-3-OL
概要
説明
1-(3-Aminopropyl)azetidin-3-OL: is a chemical compound with the molecular formula C6H14N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)azetidin-3-OL can be synthesized through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the rapid formation of bis-functionalized azetidines . Another method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (NaBH4) in isopropanol, which results in the diastereoselective formation of 2,3-disubstituted 1-arylazetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions
1-(3-Aminopropyl)azetidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Aminopropyl)azetidin-3-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various materials, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(3-Aminopropyl)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for unique reactivity under appropriate conditions, enabling its use in various chemical reactions and applications.
類似化合物との比較
1-(3-Aminopropyl)azetidin-3-OL can be compared with other similar compounds, such as aziridines and other azetidines.
Similar Compounds
Other Azetidines: Various azetidines with different substituents and functional groups have been synthesized and studied for their unique properties and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a three-carbon chain with an amino group attached to the azetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1-(3-aminopropyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDISGIJYNRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


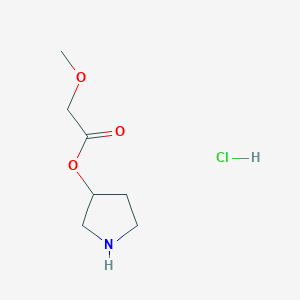


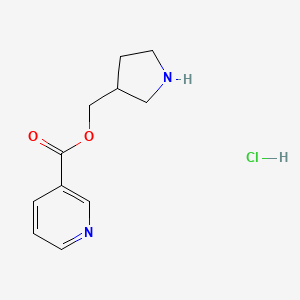
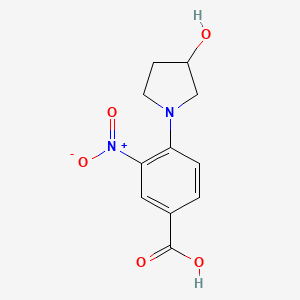
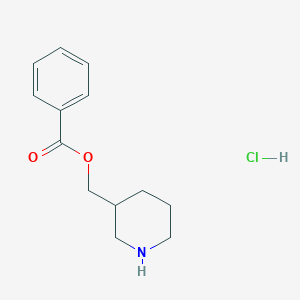
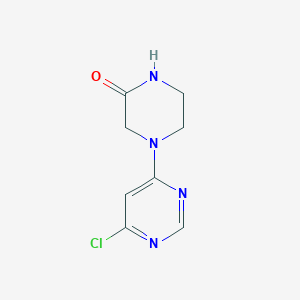
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
